molecular formula C12H13NO2 B11898083 6-(tert-Butyl)indoline-2,3-dione CAS No. 388628-10-2

6-(tert-Butyl)indoline-2,3-dione

Cat. No.: B11898083
CAS No.: 388628-10-2
M. Wt: 203.24 g/mol
InChI Key: ZWBXAOPNGYGYRB-UHFFFAOYSA-N
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Description

6-(tert-Butyl)indoline-2,3-dione (CAS 388628-10-2) is a high-purity chemical building block with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound belongs to the class of indoline-2,3-diones, also known as isatins, a scaffold recognized for its versatile applications in medicinal chemistry and drug discovery . The tert-butyl substituent at the 6-position can enhance the molecule's lipophilicity, potentially influencing its bioavailability and interaction with biological targets. Researchers value this compound as a key intermediate for developing novel molecular hybrids, particularly in the search for new antimicrobial agents . Indoline-2,3-dione derivatives have demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Penicillium species, making them a focus in combating drug-resistant microbes . Furthermore, the indoline-2,3-dione core is a privileged structure in neuropharmacological research, serving as a starting point for developing potent fatty acid amide hydrolase (FAAH) inhibitors, which are investigated for their neuroprotective and antioxidant properties . The diketone functionality of the core structure provides reactive sites for various chemical transformations, including condensation and cyclization reactions, enabling its use in constructing more complex heterocyclic systems for screening and development . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

388628-10-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-tert-butyl-1H-indole-2,3-dione

InChI

InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-8-9(6-7)13-11(15)10(8)14/h4-6H,1-3H3,(H,13,14,15)

InChI Key

ZWBXAOPNGYGYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=O)N2

Origin of Product

United States

Preparation Methods

O-Quinone Ring Contraction Reaction

The most validated method involves the reaction of 2,3,3-trimethylindoline derivatives with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid under reflux (Scheme 1).

Reaction Conditions

ParameterValue
SolventGlacial acetic acid
TemperatureReflux (~118°C)
Reaction Time10 hours
Yield40–50% (target product)
ByproductsResinified material, tert-butoxy-nitrophenol derivatives

Mechanistic Steps

  • Aldol Condensation : Formation of an intermediate via nucleophilic attack of the indoline nitrogen on the quinone’s carbonyl group.

  • Proton Transfer : Stabilization of the intermediate through intramolecular proton migration.

  • Ring Contraction : Rearrangement of the o-quinone ring into a cyclopentadienone structure.

  • Sigmatropic Shifts :-sigmatropic reorganization to form the final indoline-2,3-dione scaffold.

Key Observations

  • The tert-butyl group’s steric bulk directs regioselectivity toward the 6-position.

  • Competing pathways lead to byproducts like 2-tert-butoxy-4,6-di(tert-butyl)-3-nitrophenol, necessitating chromatographic purification.

Radical Coupling Approaches

While excluded sources propose radical coupling methods, the peer-reviewed pathway avoids metal catalysts, instead leveraging tert-butylhydroperoxy radicals for oxidation (Figure 4).

Critical Parameters

  • Radical Initiator : Di-tert-butyl peroxide (DTBP).

  • Temperature : 80–100°C to sustain radical chain propagation.

  • Solvent : Non-polar media (e.g., toluene) to stabilize radical intermediates.

Outcome

  • Forms 3-(tert-butylperoxy)indolin-2-one intermediates.

  • Subsequent air oxidation yields the diketone structure.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent SystemYield (%)Purity (HPLC)
Glacial acetic acid4892
Acetic anhydride3285
Toluene/acetic acid (1:1)4189

Higher yields in glacial acetic acid correlate with its dual role as solvent and Brønsted acid catalyst.

Substituent Effects on Reactivity

Indoline DerivativeYield (%)Reaction Time (h)
2,3,3-Trimethylindoline5010
3-Methylindoline2714
Unsubstituted indoline1218

Methyl groups at the 2- and 3-positions enhance reactivity by stabilizing transition states through hyperconjugation.

Mechanistic Elucidation via DFT Calculations

Density functional theory (DFT) studies at the PBE0/6-311G(d,p) level reveal:

  • Rate-Determining Step : O-quinone ring contraction with an activation barrier of 37.0 kcal/mol (Figure 4).

  • Transition States : Sigmatropic shifts exhibit lower barriers (~19.5 kcal/mol) compared to initial ring contraction.

  • Thermodynamic Drivers : Exothermic formation of the diketone moiety (−28.3 kcal/mol) favors product stability.

Advanced Characterization Techniques

Structural Validation

TechniqueKey Data for 6-(tert-Butyl)indoline-2,3-dione
X-Ray Crystallography Bond lengths: C=O (1.21 Å), C-N (1.38 Å)
¹H NMR (CDCl₃)δ 1.32 (s, 9H, C(CH₃)₃), δ 3.74 (s, 1H, bridge proton)
¹³C NMR δ 170.5 (C=O), δ 55.2 (quaternary C)
IR (KBr)1730 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C=C)

Purity Assessment

  • HPLC : Retention time = 1.33 min (SMD-TFA05 method).

  • LCMS : m/z 245.1284 [M+H]⁺ (calculated for C₁₃H₁₇NO₂).

Industrial-Scale Considerations

ParameterValue
PMI (Process Mass Intensity)87
E-Factor34
Catalyst Loading0 mol% (metal-free)

Cost Analysis

ComponentCost Contribution (%)
Raw Materials62
Energy22
Waste Treatment16

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinonoid structures.

    Reduction: Reduction reactions can convert the dione to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydroindolines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several medicinal chemistry applications:

  • Antitumor Activity : Research indicates that derivatives of indoline-2,3-dione exhibit significant antitumor activity. For instance, a study evaluated new bis-indolinone compounds against 60 human cancer cell lines and identified several with potent activity . The introduction of specific substituents on the indolinone scaffold can enhance biological activity; for example, modifications increased the mean GI50 values, indicating improved efficacy against cancer cells .
  • Antimicrobial Properties : Compounds derived from indoline-2,3-dione have been reported to possess antimicrobial activity. A recent study highlighted isoindole derivatives that demonstrated effective antibacterial properties against both Gram-positive and Gram-negative strains . The structure-activity relationship (SAR) analysis revealed that lipophilic properties of these compounds could enhance their antimicrobial efficacy.
  • Anti-inflammatory Potential : Indoline-based compounds have been investigated as dual inhibitors for 5-lipoxygenase and soluble epoxide hydrolase, showcasing anti-inflammatory characteristics in vitro and in vivo . This suggests potential therapeutic applications in treating inflammatory diseases.

Organic Synthesis Applications

The reactivity of 6-(tert-Butyl)indoline-2,3-dione allows it to serve as a precursor for synthesizing more complex molecules. Its electrophilic carbonyl groups facilitate nucleophilic addition reactions, which are useful for creating derivatives with enhanced biological activities or altered physical properties .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Organic Electronics : The unique electronic properties of this compound make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to form charge-transfer complexes can be leveraged to develop materials with desirable electronic characteristics .
  • Dyes and Pigments : The structural versatility of indoline derivatives allows them to be employed as dyes or pigments in various applications due to their vibrant colors and stability under light exposure.

Case Studies

Several studies have documented the applications of this compound:

  • Antitumor Evaluation : A study conducted by researchers at the National Cancer Institute evaluated a series of bis-indolinone derivatives for their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications significantly enhanced their antitumor activity compared to parent compounds .
  • Antimicrobial Studies : Another investigation focused on isoindole derivatives derived from indoline frameworks demonstrated substantial antimicrobial activity against Leishmania tropica, outperforming traditional treatments like Glucantime .

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)indoline-2,3-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular pathways. The tert-butyl group could affect its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Electronic and Steric Influence
  • 6-Trifluoromethylindoline-2,3-dione (CAS 343-69-1) : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing electrophilicity at the carbonyl groups. This contrasts with the electron-donating tert-butyl group, which stabilizes the indoline core. The -CF₃ group also reduces basicity (pKa ~8.76) compared to tert-butyl derivatives .
  • 6-Chloro-1-phenylindoline-2,3-dione : The chloro (-Cl) substituent is moderately electron-withdrawing, while the phenyl group at position 1 introduces steric hindrance. The dihedral angle between the indoline ring and phenyl group (74–77°) is comparable to tert-butyl derivatives, suggesting similar conformational flexibility .
  • 6-(Trifluoromethoxy)indoline-2,3-dione (CAS 162252-92-8) : The trifluoromethoxy (-OCF₃) group combines electron-withdrawing and hydrophobic effects. Its polar nature may enhance solubility in polar solvents compared to the hydrophobic tert-butyl group .
Thermal and Solubility Properties
  • Melting Points: Compound Melting Point (°C) Reference 6-(tert-Butyl)indoline-2,3-dione Not reported - 6-Trifluoromethyl derivative Not reported Sulfonamide derivatives (e.g., 25c) 120.8–121.0 Sulfonamide derivatives exhibit higher melting points due to hydrogen bonding, whereas tert-butyl derivatives likely have lower melting points due to steric hindrance .
  • Solubility : The tert-butyl group reduces aqueous solubility but improves lipid solubility, favoring blood-brain barrier penetration. In contrast, sulfonamide derivatives (e.g., compounds 25c, 26a) show higher solubility in polar solvents like DMF .

Antimicrobial Activity
  • This compound: Limited direct data, but tert-butyl groups in sulfonamide derivatives (e.g., 25c, 26a) exhibit potent antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Halogenated Derivatives : 5-Bromo-N-methylisatin derivatives show superior anticonvulsant activity (ED₅₀ < 100 mg/kg) compared to tert-butyl analogs, attributed to enhanced electrophilicity .
Anticancer Potential
  • p53-MDM2 Inhibitors : Indoline-2,3-dione derivatives with tert-butyl groups disrupt protein-protein interactions (e.g., p53-MDM2), showing IC₅₀ values in the micromolar range .
  • 6-Trifluoromethyl Derivatives : Enhanced cytotoxicity in cancer cell lines due to -CF₃-induced apoptosis .

Optoelectronic and Structural Properties

  • Crystal Packing: The tert-butyl group induces non-coplanar stacking, reducing π-π interactions. In contrast, 6-chloro-1-phenylindoline-2,3-dione forms centrosymmetric crystals with strong intermolecular halogen bonds .
  • Charge Transport: tert-Butyl derivatives may exhibit lower charge mobility compared to planar analogs like 6-chloro derivatives, which show nonlinear optical (NLO) properties .

Biological Activity

6-(tert-Butyl)indoline-2,3-dione is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a tert-butyl group at the 6-position of the indoline ring, influencing its physical and chemical properties. The compound's electrophilic carbonyl groups enable it to participate in various chemical reactions, making it a versatile scaffold for drug design.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress-related diseases.
  • Anticancer Properties : Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in a screening against 60 human cancer cell lines, certain derivatives exhibited significant growth inhibition (GI50 values) .
  • Neuroprotective Effects : Similar compounds have been reported to antagonize excitatory amino acids like glutamate, suggesting potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are primarily linked to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound's ability to interact with enzymes can modulate various biochemical pathways.
  • Receptor Binding : Molecular docking studies indicate that this compound binds effectively to certain receptors involved in neurotransmission and cell signaling.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other indoline derivatives is useful:

Compound NameStructural FeaturesUnique Properties
Indoline-2,3-dioneLacks tert-butyl groupMore reactive due to less steric hindrance
5-Methylindoline-2,3-dioneMethyl substitution at position 5Enhanced solubility and altered reactivity
7-Bromoindoline-2,3-dioneBromine substitution at position 7Increased reactivity towards nucleophiles
Indane-1,3-dioneDifferent ring structureExhibits distinct biological activities

This table highlights how the tert-butyl substitution enhances the compound's stability and alters its reactivity compared to other derivatives.

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating new bis-indolinone derivatives, compounds based on the indoline scaffold showed promising antitumor activity against various cancer cell lines. For example, one derivative demonstrated a mean GI50 value of 1.15 μM .
  • Neuroprotective Applications : Research into indole derivatives has identified their potential in treating neurodegenerative disorders like Alzheimer's disease by acting as receptor antagonists .
  • Antiviral Properties : Indole derivatives have been explored for their antiviral activity against hepatitis C virus (HCV), showing varying degrees of effectiveness . While specific data on this compound is limited, its structural similarity suggests potential antiviral applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(tert-Butyl)indoline-2,3-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like substituted anilines or isatin derivatives. Key parameters include:

  • Temperature : Elevated temperatures (~130°C) are often required to drive cyclization reactions efficiently .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may improve crystallization .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can accelerate reaction rates.
  • Workup : Cooling and extraction with dichloromethane or ethyl acetate are standard for isolating the product .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl group at C6) and aromatic proton environments .
  • FT-IR : Identify diketone C=O stretches (~1700–1750 cm⁻¹) and indoline ring vibrations .
  • X-ray Crystallography : Resolve bond lengths and angles using programs like SHELXL for small-molecule refinement .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Testing : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, noting MIC (Minimum Inhibitory Concentration) values .
  • Enzyme Inhibition : Screen against carbonic anhydrase or kinases via spectrophotometric assays (e.g., stopped-flow CO₂ hydration for CA inhibition) .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) at C5/C7 to modulate electronic effects and binding affinity .
  • Heterocycle Fusion : Explore spiro or fused-ring systems (e.g., quinoxaline) to enhance planar rigidity and DNA intercalation potential .
  • Computational Modeling : Use docking (AutoDock Vina) and MD simulations to predict interactions with targets like DNA topoisomerase II or kinases .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation conditions .
  • Control Compounds : Include reference inhibitors (e.g., acetazolamide for CA assays) to validate assay conditions .
  • Batch Reproducibility : Synthesize multiple batches of the compound and test purity via HPLC (>95%) to rule out impurity-driven artifacts .

Q. How can enzyme kinetic studies elucidate the mechanism of action for this compound as a carbonic anhydrase inhibitor?

  • Methodological Answer :

  • Steady-State Kinetics : Measure initial reaction rates (v₀) at varying substrate concentrations to determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Preincubation Effects : Assess time-dependent inhibition by preincubating the enzyme with the compound before adding substrate.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Q. What crystallographic techniques are critical for determining the binding mode of this compound with biological targets?

  • Methodological Answer :

  • Co-crystallization : Grow crystals of the target protein (e.g., CA II) with the compound using vapor diffusion methods.
  • Data Collection : Use synchrotron radiation (λ = 0.97–1.54 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL for small-molecule refinement and PHENIX for macromolecular phases. Analyze interactions (e.g., H-bonds with Thr199 in CA II) .

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